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Compound of Interest

Compound Name: 2-Chloro-5-nitronicotinic acid

Cat. No.: B1590578 Get Quote

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-5-nitronicotinic Acid

Foreword: A Molecule of Strategic Importance
2-Chloro-5-nitronicotinic acid is more than a mere chemical intermediate; it is a highly

versatile scaffold of significant strategic value in modern synthetic chemistry. Its utility stems

from a carefully orchestrated arrangement of functional groups on a pyridine ring, each offering

a distinct handle for chemical manipulation. The inherent electronic properties of the molecule

—a π-deficient pyridine ring further activated by a potent nitro group—dictate a rich and

predictable reactivity profile. This guide provides an in-depth exploration of this profile, moving

beyond simple reaction lists to explain the underlying principles that govern its transformations.

For researchers in drug discovery and agrochemical development, a thorough understanding of

this molecule's reactivity is paramount for leveraging its full synthetic potential.[1][2]

Physicochemical and Structural Overview
At its core, the reactivity of 2-Chloro-5-nitronicotinic acid is a direct consequence of its

structure. The molecule features three key functional regions: the C2-chloro substituent, the

C5-nitro group, and the C3-carboxylic acid. The pyridine nitrogen, along with the strongly

electron-withdrawing nitro group, renders the aromatic ring electron-deficient. This electronic

state is critical, as it activates the C2 position for nucleophilic attack, a reaction pathway not

typically favored in electron-rich aromatic systems like benzene.
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Property Value Source

IUPAC Name
2-chloro-5-nitropyridine-3-

carboxylic acid
PubChem[3]

CAS Number 42959-38-6 Guidechem[4]

Molecular Formula C₆H₃ClN₂O₄ PubChem[3]

Molecular Weight 202.55 g/mol Guidechem[4], PubChem[3]

Appearance White or yellow solid Guidechem[4]

Melting Point 140-143 °C Guidechem[4]

Strategic Synthesis of the Scaffold
The practical utility of a building block is intrinsically linked to its accessibility. 2-Chloro-5-
nitronicotinic acid can be reliably synthesized through several established routes, primarily

starting from either 2-hydroxynicotinic acid or substituted methylpyridines. Understanding these

syntheses provides insight into potential impurities and cost-effectiveness.

Synthesis from 2-Hydroxynicotinic Acid
A prevalent two-step method begins with 2-hydroxynicotinic acid.[4] The causality here is clear:

the hydroxyl group is first used to direct the regioselective nitration, after which it is converted

into a superior leaving group (chloro) for subsequent substitution reactions.

Nitration: The pyridine ring is first activated towards electrophilic substitution by the hydroxyl

group. Treatment with a potent nitrating mixture (fuming nitric acid in concentrated sulfuric

acid) installs the nitro group at the 5-position.[4]

Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is then chlorinated using a strong

dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic

amount of dimethylformamide (DMF).[4] This step converts the pyridone tautomer into the

desired 2-chloro derivative.
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Caption: Synthesis from 2-Hydroxynicotinic Acid.

Synthesis from 2-Amino-3-methylpyridine
An alternative, multi-step route showcases a different synthetic strategy, building the required

functionality piece by piece.[4]

Hydroxylation/Nitration: The starting material is converted to 2-hydroxy-5-nitro-3-

methylpyridine through a complex nitration process.

Chlorination: The hydroxyl group is replaced by chlorine using phosphorus oxychloride.

Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid using a strong

oxidizing agent like sodium dichromate in sulfuric acid, yielding the final product.[4]

This route is a testament to the robustness of the pyridine scaffold, withstanding harsh

oxidative conditions.

The Core Reactivity Profile
The molecule's reactivity can be logically dissected by examining each functional group's

potential for transformation. The interplay between these groups allows for a high degree of
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selective chemistry.

Pyridine Ring Reactions Carboxylic Acid Reactions
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Caption: Core reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
This is arguably the most significant reaction of this scaffold. The chlorine atom at the C2

position is an excellent leaving group in the context of SNAr. Its reactivity is dramatically

enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro

group.[5][6] These features stabilize the negatively charged intermediate (a Meisenheimer-like

complex) formed upon nucleophilic attack, thereby lowering the activation energy of the

reaction.[5]

This reaction is highly valuable for introducing a wide array of functionalities, including:
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Amines (R-NH₂): Reaction with primary or secondary amines is common, leading to the

formation of 2-amino-5-nitronicotinic acid derivatives. This is a cornerstone reaction in the

synthesis of many biologically active molecules.[7]

Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether

linkages.

Thiols (R-SH): Thiolates readily react to form thioethers.

The choice of solvent and base is critical for success. Aprotic polar solvents like DMF or DMSO

are often used to dissolve the reactants and facilitate the formation of the charged

intermediate.

Chemoselective Reduction of the C5-Nitro Group
The nitro group serves not only as an activating group for SNAr but also as a precursor to a

primary amine. This transformation fundamentally alters the electronic character of the

molecule, converting a strongly electron-withdrawing group into a strongly electron-donating

one.[8] This electronic reversal opens up entirely new synthetic possibilities, such as

electrophilic aromatic substitution or diazotization reactions.

Several methods can be employed for this reduction, with the choice often dictated by the

presence of other sensitive functional groups.
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Reducing Agent Conditions Notes

SnCl₂ / HCl
Concentrated HCl, <40°C then

90°C

A classic, robust method

effective for aromatic nitro

groups. The acidic conditions

are compatible with the

carboxylic acid.[4]

H₂ / Pd/C
H₂ atmosphere, various

solvents

A clean method, but care must

be taken as catalytic

hydrogenation can sometimes

lead to dehalogenation (loss of

the C2-chloro group).[9]

Fe / Acetic Acid Acetic Acid
A milder acidic alternative to

SnCl₂/HCl.[8]

Raney Nickel H₂ atmosphere

Often preferred over Pd/C

when dehalogenation of aryl

chlorides is a concern.[9]

The product of this reaction, 2-chloro-5-aminonicotinic acid, is itself a valuable intermediate.[4]

The newly formed amino group can be acylated, alkylated, or converted into a diazonium salt

for subsequent Sandmeyer-type reactions.

Reactions of the C3-Carboxylic Acid Group
The carboxylic acid at the C3 position undergoes a range of standard transformations,

providing another axis for molecular diversification.[10][11]

Acyl Chloride Formation: The carboxylic acid can be readily converted to the more reactive

2-chloro-5-nitronicotinoyl chloride. The most common reagent for this is thionyl chloride

(SOCl₂), often with gentle heating.[4][12] This transformation is a gateway to other

derivatives.

Amide Formation: The acyl chloride reacts rapidly with primary or secondary amines to form

amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved

using coupling agents like DCC, although the two-step procedure via the acyl chloride is
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common. A direct conversion of the acid to the amide using thionyl chloride followed by

aqueous ammonia has been reported.[4][12]

Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis)

can be used.[10] Alternatively, reacting the acyl chloride with an alcohol provides a high-yield

route to the corresponding ester.[13]

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-chloro-5-nitropyridin-

3-yl)methanol) using strong reducing agents like LiAlH₄ in an anhydrous solvent such as dry

ether.[14]

Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The

following methods are representative of the core transformations discussed.

Protocol 1: Synthesis of 2-Chloro-5-nitronicotinamide
This protocol demonstrates the conversion of the carboxylic acid to its primary amide via an

acyl chloride intermediate.

Rationale: This two-step, one-pot procedure is efficient. Thionyl chloride is an excellent choice

for forming the acyl chloride as the byproducts (SO₂ and HCl) are gaseous, simplifying

purification. The subsequent reaction with ammonia is a straightforward nucleophilic acyl

substitution.

Step-by-Step Methodology:[4][12]

To a round-bottom flask, add 2-Chloro-5-nitronicotinic acid (8.3g, 0.04 mol) and thionyl

chloride (80 mL).

Heat the mixture to reflux and maintain for 3 hours. The dissolution of the solid indicates the

formation of the acyl chloride.

Allow the mixture to cool and remove the excess thionyl chloride by distillation under

reduced pressure.

To the resulting residue, add acetone (240 mL) and stir at 25°C.
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Slowly add aqueous ammonia dropwise to the stirred solution. The reaction is typically

complete within 10 minutes.

Concentrate the reaction mixture to approximately one-quarter of its original volume.

Pour the concentrated liquid into 200g of crushed ice to precipitate the product.

Collect the yellow solid product by filtration, wash with cold water, and dry to yield 2-chloro-5-

nitro-3-pyridinecarboxamide.

Protocol 2: Reduction to 5-Amino-2-chloronicotinic Acid
This protocol details the selective reduction of the nitro group using stannous chloride.

Rationale: SnCl₂ in concentrated HCl is a well-established method for reducing aromatic nitro

groups without affecting other sensitive functionalities like aryl chlorides or carboxylic acids

under controlled conditions. The reaction proceeds via a series of single-electron transfers from

Sn(II).

Step-by-Step Methodology:[4]

Prepare a solution of stannous chloride (12.6g) in concentrated hydrochloric acid.

To this solution, add 2-Chloro-5-nitronicotinic acid (3.3g) dropwise, ensuring the internal

temperature does not exceed 40°C.

Once the addition is complete, heat the mixture to 90°C and maintain for 1 hour.

Cool the mixture to room temperature and add water to precipitate the product salt.

Allow the mixture to stand in a refrigerator to maximize crystallization.

Collect the crystalline product by filtration, wash thoroughly with water, and dry to obtain 5-

amino-2-chloronicotinic acid salt.

Conclusion and Future Outlook
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The reactivity profile of 2-Chloro-5-nitronicotinic acid is a classic example of rational

molecular design. Each functional group has a specific role: the nitro group activates and can

be transformed, the chloro group serves as a leaving group for building complexity, and the

carboxylic acid provides a reliable handle for derivatization. This trifecta of reactivity ensures its

continued prominence as a key building block in the synthesis of complex molecular targets in

the pharmaceutical, agrochemical, and materials science sectors.[1][2] Future applications will

likely leverage this predictable reactivity in automated synthesis platforms and for the

generation of diverse compound libraries for high-throughput screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [reactivity profile of 2-Chloro-5-nitronicotinic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590578#reactivity-profile-of-2-chloro-5-
nitronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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